2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
Description
The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a benzimidazole-derived hydrazide characterized by:
- A 1-benzyl-1H-benzimidazole core linked via a sulfanyl (-S-) group to an acetohydrazide moiety.
- An (E)-configured hydrazone formed by condensation with 2,4-dichlorobenzaldehyde.
This structure combines the pharmacophoric features of benzimidazoles (noted for antimicrobial, anti-inflammatory, and anticancer properties) with hydrazones, which exhibit diverse bioactivities due to their chelating and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C23H18Cl2N4OS |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18Cl2N4OS/c24-18-11-10-17(19(25)12-18)13-26-28-22(30)15-31-23-27-20-8-4-5-9-21(20)29(23)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,28,30)/b26-13+ |
InChI Key |
GNQPLSKMJCAPSS-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1-benzyl-1H-benzimidazole-2-thiol with 2,4-dichlorobenzaldehyde in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Reaction 1: Formation of Azomethine (Imine) Bond
The hydrazide group reacts with 2,4-dichlorobenzaldehyde to form a conjugated azomethine (C=N) bond:
-
Mechanism : Nucleophilic attack by the hydrazine amino group on the aldehyde carbonyl, followed by dehydration to form the C=N bond .
-
Evidence : IR spectroscopy shows disappearance of N–H stretching (hydrazine) and appearance of C=N stretching (1594 cm⁻¹) .
Reaction 2: Sulfanyl Group Reactivity
The sulfanyl (–S–) group participates in:
-
Alkylation : Reaction with alkyl halides (e.g., R–X) to form thioethers.
-
Oxidation : Conversion to sulfinyl (–SO–) or sulfonyl (–SO₂–) groups under oxidizing agents (e.g., H₂O₂).
Reaction 3: Functionalization via Hydrazide Moiety
The hydrazide group enables further functionalization:
-
Condensation : Reaction with carbonyl compounds (e.g., ketones, aldehydes) to form azo derivatives.
-
Cyclization : Intramolecular cyclization to form heterocycles (e.g., triazoles).
Reaction Conditions and Mechanistic Insights
Mechanistic studies suggest that the dichlorophenyl group enhances electron-withdrawing effects, stabilizing the azomethine bond and influencing reactivity .
Spectroscopic Characterization
Key spectral data for reaction monitoring:
-
IR :
-
¹H NMR :
-
¹³C NMR :
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide exhibit promising antimicrobial properties. For instance:
- Benzimidazole Derivatives : These derivatives have been shown to possess antibacterial and antifungal activities. Studies suggest that the presence of the benzimidazole ring enhances the compound's ability to disrupt microbial cell functions.
Anticancer Properties
Several studies have explored the anticancer potential of benzimidazole derivatives:
- Mechanism of Action : The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of established chemotherapeutic agents, making it a candidate for further investigation in cancer therapy.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor:
- Targeting Enzymes : It may inhibit specific enzymes involved in cancer proliferation or microbial resistance mechanisms, presenting opportunities for drug development targeting these pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzimidazole derivatives demonstrated that compounds with sulfanyl substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted that the presence of electron-withdrawing groups like dichlorophenyl significantly increased antibacterial potency.
Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) indicated that derivatives similar to 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide exhibited cytotoxic effects at micromolar concentrations. The research suggested that these compounds could serve as lead structures for developing new anticancer agents.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key analogs differ in substituents on the benzimidazole nitrogen and the aromatic aldehyde used in hydrazone formation (Table 1).
Table 1: Structural Comparison of Benzimidazole-Hydrazide Derivatives
Key Observations:
Chlorobenzyl variants (e.g., ) may improve steric and electronic interactions with hydrophobic enzyme pockets.
Hydrazone Aryl Groups: Electron-withdrawing groups (e.g., 2,4-dichloro in the target compound) may enhance stability and binding to electrophilic targets, whereas electron-donating groups (e.g., 2,4-dimethoxy in or 3-hydroxy in ) could favor antioxidant or metal-chelating activities .
Characterization Methods :
Biological Activity
The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a synthetic derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 412.42 g/mol. The structure includes a benzimidazole moiety linked to a sulfanyl group and an acetohydrazide functional group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that benzimidazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Many benzimidazole derivatives have shown effectiveness against various bacterial and fungal strains.
- Antiviral Properties : Some compounds in this class have demonstrated inhibitory effects on viral replication, particularly against HIV and other viruses.
- Anticancer Potential : Benzimidazole derivatives are being studied for their ability to inhibit cancer cell proliferation and induce apoptosis.
The biological activity of benzimidazole derivatives often involves:
- Enzyme Inhibition : Many compounds act by inhibiting key enzymes involved in metabolic pathways of pathogens or cancer cells.
- DNA Interaction : Some derivatives can intercalate DNA or interact with nucleic acids, disrupting replication processes.
- Receptor Modulation : Certain compounds may modulate receptor activity, influencing signaling pathways critical for cell growth and survival.
Antimicrobial Activity
A study conducted on various benzimidazole derivatives provided evidence that the sulfanyl group enhances antimicrobial properties. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups .
Antiviral Activity
In vitro studies have indicated that similar benzimidazole derivatives exhibit activity against HIV-1 reverse transcriptase (RT), suggesting potential use in antiviral therapies . Preliminary docking studies suggest that the structural conformation of these compounds allows for effective binding within the RT active site .
Anticancer Activity
Research has demonstrated that the compound can induce apoptosis in several cancer cell lines through the activation of caspase pathways. In particular, studies showed that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Significant inhibition against E. coli and S. aureus; minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL. |
| Study 2 | Antiviral | Effective inhibition of HIV-1 RT with IC50 values in the low micromolar range; potential as part of combination therapy. |
| Study 3 | Anticancer | Induced apoptosis in breast cancer cell lines; increased caspase-3 activity observed after treatment with the compound. |
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with the formation of key intermediates. For example:
- Intermediate preparation : Reacting hydrazine hydrate with methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate under reflux in absolute ethanol for 4 hours yields 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide .
- Final step : Condensation with a substituted aldehyde (e.g., 2,4-dichlorobenzaldehyde) via solvent-free reductive amination or reflux in ethanol with catalytic acid.
Q. Optimization strategies :
- Reaction time : Extending reflux duration (e.g., 4–7 hours) improves conversion rates .
- Solvent choice : Absolute ethanol minimizes side reactions compared to protic solvents .
- Purification : Recrystallization from methanol or ethanol enhances purity .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Intermediate | Hydrazine hydrate, ethanol, 4h reflux | 75–80 | |
| Final compound | Aldehyde, ethanol, 7h reflux | 65–70 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing and confirming the structure of this compound?
- TLC monitoring : Chloroform:methanol (7:3) is widely used to track reaction progress .
- Elemental analysis (CHNS) : Validates molecular formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- Spectroscopy :
Advanced Research Questions
Q. How can researchers investigate the electronic and thermodynamic properties of this compound using computational chemistry methods?
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystal structures .
- Thermodynamic stability : Compute Gibbs free energy (ΔG) and enthalpy (ΔH) to assess stability under varying conditions.
Q. Methodology :
Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models?
- Dose-response validation : Replicate assays (e.g., IC₅₀ in anti-inflammatory tests) using standardized protocols .
- Model selection : Compare results across in vitro (e.g., COX-2 inhibition) and in vivo (e.g., rodent edema models) systems to identify species-specific effects.
- Meta-analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends or outliers .
Example : Discrepancies in IC₅₀ values may arise from differences in cell lines or assay conditions. Standardizing incubation time and solvent (e.g., DMSO concentration ≤0.1%) improves reproducibility .
Q. What methodologies are employed to study the structure-activity relationship (SAR) of this compound in the context of its pharmacological targets?
- Analog synthesis : Modify substituents (e.g., replace 2,4-dichlorophenyl with other aryl groups) and test activity .
- Molecular docking : Use AutoDock Vina to predict binding modes with targets like COX-2 or GABA receptors .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger’s Phase.
Case study : Replacing the benzyl group in the benzimidazole moiety with bulkier substituents reduced anticonvulsant activity, highlighting steric constraints in target binding .
Q. How can researchers optimize synthetic scalability while maintaining purity in academic laboratory settings?
- Green chemistry : Replace hazardous solvents (e.g., chloroform) with ethanol or water .
- Catalysis : Use Amberlyst-15 or p-toluenesulfonic acid to accelerate condensation steps .
- Batch process : Scale reactions stepwise (e.g., 2g → 10g batches) to monitor exothermicity and side reactions.
Table 2 : Scalability Challenges and Solutions
| Issue | Solution | Reference |
|---|---|---|
| Low yield in final step | Increase catalyst loading by 10% | |
| Impurity formation | Recrystallize twice from methanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
